molecular formula C13H16ClN3O B6634671 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6634671
M. Wt: 265.74 g/mol
InChI Key: DLYCLSNTVJSRNT-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a chlorinated pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine: Lacks the nitrile group.

    2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carboxamide: Contains a carboxamide group instead of a nitrile group.

    2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-methyl: Contains a methyl group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile makes it unique compared to its analogs. This functional group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

IUPAC Name

2-chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-12-6-11(8-15)7-13(16-12)17-4-1-2-10(9-17)3-5-18/h6-7,10,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCLSNTVJSRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=C2)C#N)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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